molecular formula C22H18F3N B2367375 1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole CAS No. 860648-99-3

1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole

Cat. No. B2367375
CAS RN: 860648-99-3
M. Wt: 353.388
InChI Key: USKUVZNDRVELDK-UHFFFAOYSA-N
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Description

“1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole” is a chemical compound with the molecular formula C22H18F3N . It has been found to exhibit favorable pharmacokinetic profiles in a number of preclinical species and potent anti-inflammatory activity in several animal models of pain/inflammation .


Molecular Structure Analysis

The molecular structure of “1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole” can be found in various chemical databases . The molecular weight of this compound is 353.38 .

Scientific Research Applications

Antimicrobial Activities

Carbazole derivatives, including structures related to 1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole, have been explored for their antimicrobial properties. A study by Salih, Salimon, and Yousif (2016) synthesized various 9H-carbazole derivatives and evaluated their potential as antimicrobial agents (Salih, Salimon, & Yousif, 2016).

Photoelectric Performances

Gao Xi-cun (2010) investigated star-burst carbazol derivatives for their photoelectric performances, focusing on their potential use in organic light-emitting diodes (OLEDs) and other electronic applications (Gao Xi-cun, 2010).

Iodine Capture

In environmental applications, carbazole-based polymers have been developed for efficient iodine capture. Xiong et al. (2019) created carbazole-bearing porous organic polymers with unique morphologies, demonstrating high iodine vapor adsorption capacity (Xiong et al., 2019).

Biological Evaluation

The biological activity of carbazole derivatives has been a subject of study. Saturnino et al. (2015) conducted a crystallographic study and biological evaluation of 1,4-dimethyl-N-alkylcarbazoles, analyzing their effects on ovarian cancer cells (Saturnino et al., 2015).

Optoelectronic Characterization

Carbazole derivatives have also been synthesized and characterized for their optoelectronic properties. Çiçek et al. (2018) studied novel carbazole Schiff bases, considering their potential in organic light-emitting diodes (Çiçek et al., 2018).

Data Security Protection

Carbazole derivatives have been utilized in the field of data security. Song et al. (2016) designed Ir(III) complexes with carbazole units, exhibiting unique photophysical properties useful for data security applications (Song et al., 2016).

properties

IUPAC Name

1,4-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N/c1-14-10-11-15(2)21-20(14)18-8-3-4-9-19(18)26(21)13-16-6-5-7-17(12-16)22(23,24)25/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKUVZNDRVELDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)CC4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole

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